molecular formula C21H19Cl4N5O2S B4614859 3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No. B4614859
M. Wt: 547.3 g/mol
InChI Key: JOQBGDFPNUIVDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzamide derivatives, such as 3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, often involves multi-step chemical reactions, including the formation of intermediate compounds. A common approach includes the use of thioamide dianions generated from N-benzyl thioamides and BuLi, leading to highly regio- and stereoselective synthesis of N-thioacyl 1,3-amino alcohols, which are key intermediates in such syntheses (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is typically established through spectral analysis and X-ray diffraction studies. These methods provide insights into the crystalline structure, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, compounds with similar structural complexity have been analyzed to reveal monoclinic space group formations and stabilization through various hydrogen bonding interactions (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives is influenced by their functional groups, which can undergo various reactions, including nucleophilic substitutions and cyclizations. The presence of electron-withdrawing or donating groups on the benzamide ring can significantly affect its reactivity. Detailed studies on similar compounds have shown how modifications in the structure can lead to diverse chemical reactivity and the formation of novel compounds with potential biological activities (Sabbaghan & Hossaini, 2012).

Scientific Research Applications

Antiallergy Potential

  • A study by Hargrave, Hess, and Oliver (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical compound , demonstrated potent antiallergy activity in rat PCA models. These compounds showed significant potency compared to disodium cromoglycate, a known antiallergy agent (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Antitumor Properties

Synthesis and Characterization for Antimicrobial Applications

  • A 2007 study by Desai, Shihora, and Moradia on new quinazolines, which have a similar structural framework, indicated their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Melanoma Cytotoxicity

Antipathogenic Activity and Synthesis

  • Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas, structurally related to the compound of interest, and found them to have significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Influenza Virus Activity

  • Hebishy, Salama, and Elgemeie (2020) conducted a study on benzamide-based 5-aminopyrazoles, which are structurally similar to the compound in focus. These compounds exhibited notable antiavian influenza virus activity, showing significant potential for antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

3,4-dichloro-N-[2-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl4N5O2S/c1-2-30-18(7-8-26-20(32)12-3-5-14(23)16(25)9-12)28-29-21(30)33-11-19(31)27-17-10-13(22)4-6-15(17)24/h3-6,9-10H,2,7-8,11H2,1H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBGDFPNUIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

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